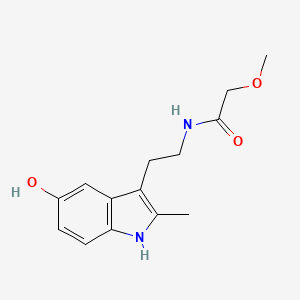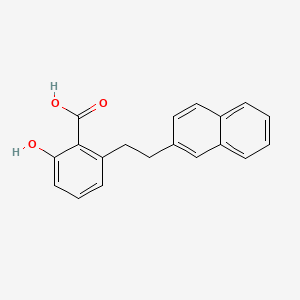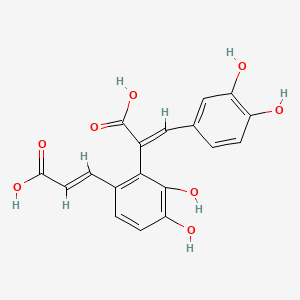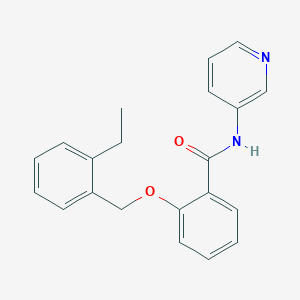
SPR inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPRi 3, also known as SPR inhibitor 3, is a potent inhibitor of sepiapterin reductase. Sepiapterin reductase is an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for the production of neurotransmitters such as dopamine, serotonin, and nitric oxide. SPRi 3 has shown significant potential in reducing neuropathic and inflammatory pain by lowering the levels of tetrahydrobiopterin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPRi 3 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of SPRi 3 is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its binding affinity and specificity towards sepiapterin reductase.
Purification: The final compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of SPRi 3 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Scale-up of reactions: The reactions are scaled up using industrial reactors and equipment.
Purification and quality control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
SPRi 3 undergoes several types of chemical reactions, including:
Oxidation: SPRi 3 can be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives.
Substitution: SPRi 3 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions are typically carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products
Scientific Research Applications
SPRi 3 has a wide range of scientific research applications, including:
Chemistry: SPRi 3 is used as a tool compound to study the role of sepiapterin reductase in various biochemical pathways.
Biology: The compound is employed in biological studies to investigate the effects of sepiapterin reductase inhibition on cellular processes.
Medicine: SPRi 3 has shown promise in preclinical studies for the treatment of neuropathic and inflammatory pain by reducing tetrahydrobiopterin levels.
Industry: The compound is used in the development of new therapeutic agents targeting sepiapterin reductase.
Mechanism of Action
SPRi 3 exerts its effects by inhibiting the activity of sepiapterin reductase. The inhibition of this enzyme leads to a reduction in the levels of tetrahydrobiopterin, a critical cofactor for the production of neurotransmitters. By lowering tetrahydrobiopterin levels, SPRi 3 reduces the synthesis of neurotransmitters such as dopamine and serotonin, which are involved in pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
SPRi 1: Another inhibitor of sepiapterin reductase with a different chemical structure.
SPRi 2: A structurally similar compound with slightly different binding affinity and specificity.
SPRi 4: A newer compound with enhanced potency and selectivity towards sepiapterin reductase.
Uniqueness of SPRi 3
SPRi 3 stands out due to its high binding affinity and specificity towards sepiapterin reductase. It has shown superior efficacy in reducing neuropathic and inflammatory pain compared to other similar compounds. Additionally, SPRi 3 has a well-characterized mechanism of action and has been extensively studied in preclinical models .
Properties
IUPAC Name |
N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXBWBBVLXZQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610874.png)
![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610875.png)
![(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610877.png)
![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)



